N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Physicochemical properties Process chemistry Medicinal chemistry

N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic pyrazole derivative bearing a 3‑nitro and 5‑methyl substitution pattern, coupled to an N,N‑dimethylacetamide side chain. It is used primarily as a building block or intermediate in medicinal chemistry, where the nitro group serves as a precursor to amines and the acetamide moiety offers a stable, polar handle for further derivatization.

Molecular Formula C8H12N4O3
Molecular Weight 212.21
CAS No. 1260379-37-0
Cat. No. B3046567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
CAS1260379-37-0
Molecular FormulaC8H12N4O3
Molecular Weight212.21
Structural Identifiers
SMILESCC1=CC(=NN1CC(=O)N(C)C)[N+](=O)[O-]
InChIInChI=1S/C8H12N4O3/c1-6-4-7(12(14)15)9-11(6)5-8(13)10(2)3/h4H,5H2,1-3H3
InChIKeyRWWJGWPGAQEAJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide (1260379-37-0) – Structural Class and Procurement Baseline


N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic pyrazole derivative bearing a 3‑nitro and 5‑methyl substitution pattern, coupled to an N,N‑dimethylacetamide side chain . It is used primarily as a building block or intermediate in medicinal chemistry, where the nitro group serves as a precursor to amines and the acetamide moiety offers a stable, polar handle for further derivatization .

Why In‑Class Nitropyrazole Acetamides Are Not Interchangeable – The Case for 1260379-37-0


Regioisomeric nitropyrazole acetamides display markedly different predicted physicochemical properties and synthetic histories. The 5‑methyl‑3‑nitro pattern found in 1260379‑37‑0 imparts a unique combination of density and boiling point that differs from the des‑methyl analog by 0.27 g/cm³ and 62 °C, respectively . Simply substituting the 3‑nitro, 4‑nitro, or non‑N,N‑dimethyl variants would alter critical process parameters—such as distillation conditions or molar dosing—making generic interchange scientifically unsound .

Quantitative Differentiation of 1260379-37-0 Against Closest Nitropyrazole Acetamide Analogs


Predicted Density and Boiling Point vs. Non‑N,N‑Dimethyl Analog (CAS 384820‑93‑3)

The N,N‑dimethyl substitution on the acetamide lowers both density and boiling point relative to the primary acetamide analog. Target compound 1260379‑37‑0 has a predicted density of 1.33 ± 0.1 g/cm³ and a boiling point of 380.9 ± 32.0 °C, whereas the comparator 2‑(5‑methyl‑3‑nitro‑1H‑pyrazol‑1‑yl)acetamide (CAS 384820‑93‑3) shows 1.60 ± 0.1 g/cm³ and 443.3 ± 35.0 °C .

Physicochemical properties Process chemistry Medicinal chemistry

Molecular Weight Differentiation from 3‑Nitro and 4‑Nitro Isomers

The 5‑methyl group increases molecular weight to 212.21 g/mol (C₈H₁₂N₄O₃), compared to 198.18 g/mol for the 3‑nitro (CAS 1343183‑73‑2) and 4‑nitro (CAS 1258558‑22‑3) isomers, which share the formula C₇H₁₀N₄O₃ .

Medicinal chemistry Dosing calculations Analytical chemistry

Predicted Physical–Chemical Data Availability vs. 3‑Nitro and 4‑Nitro Isomers

Chemsrc lists predicted density and boiling point for 1260379‑37‑0, whereas the 3‑nitro and 4‑nitro isomers show ‘N/A’ for these parameters . This indicates that the target compound has been prioritized for computational property estimation, potentially reflecting higher commercial interest or more advanced process development.

Computational chemistry Process design Quality control

Recommended Application Scenarios for 1260379-37-0 Based on Available Evidence


Medicinal Chemistry Building Block for Amine‑Directed Library Synthesis

The 3‑nitro group can be selectively reduced to an amine, enabling the generation of diverse 3‑aminopyrazole libraries. The N,N‑dimethylacetamide side chain provides a stable, non‑ionizable anchor that can be further functionalized. The lower predicted boiling point (380.9 °C vs. 443.3 °C for the primary acetamide analog) may facilitate solvent removal during workup .

Process Chemistry Development Requiring Predictable Physical Constants

The availability of predicted density and boiling point data, in contrast to the 3‑ and 4‑nitro isomers, makes 1260379‑37‑0 a more risk‑managed starting point for process development teams that rely on computational property estimation for scale‑up planning .

Molar‑Dose‑Controlled Biological Studies

The 7.1 % higher molecular weight compared to the 3‑ and 4‑nitro isomers means that equal mass concentrations yield proportionally lower molar concentrations. This is critical for biological assays where molarity determines target engagement; procurement teams should specify this compound when the 5‑methyl substitution is required for target complementarity .

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